8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
The compound of interest, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents. The presence of bromine and fluorine atoms in the compound suggests that it may have unique chemical reactivity and physical properties that could be leveraged in various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of brominated hydroxyquinoline derivatives has been described in the literature. For instance, a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) has been synthesized, indicating that brominated hydroxyquinolines can be functionalized to serve specific roles in chemical reactions . Additionally, the synthesis of various quinoline derivatives, such as 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, has been reported, demonstrating the feasibility of introducing diverse substituents into the quinoline framework .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can influence the electronic properties of the molecule. The addition of halogens like bromine and fluorine can further modulate the electronic distribution and reactivity of the molecule. For example, the presence of a bromine atom in the structure of a novel bromoquinolinium reagent has been shown to facilitate the identification of carboxylic acids due to the characteristic bromine isotope pattern in mass spectra .
Chemical Reactions Analysis
Brominated hydroxyquinolines, such as BHQ, have been shown to possess greater single-photon quantum efficiency than other photolabile protecting groups, suggesting that they can undergo efficient photochemical reactions . The reactivity of brominated quinolines in metalation and functionalization sequences has also been explored, with studies demonstrating the conversion of 2-bromo-3-fluoroquinolines into various carboxylic acids through halogen/metal permutation and carboxylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated quinoline derivatives are influenced by the nature of the substituents. The introduction of a bromine atom can increase the molecular weight and potentially affect the solubility and volatility of the compound. Fluorine, being highly electronegative, can enhance the stability of the molecule and affect its interaction with biological targets. For instance, the designed 8-hydroxyquinoline derivative with an appended boron-dipyrromethene function exhibited selective fluoroionophoric properties, indicating that the physical properties of the molecule can be tailored for specific sensing applications .
Scientific Research Applications
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Antimicrobial Activity
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Anticancer Activity
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Antifungal Activity
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Inhibition of 2OG-dependent Enzymes
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Chelation of Metalloproteins
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Anti-HIV Activity
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Alzheimer’s Disease Treatment
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Antiviral Activity
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Antibacterial Activity
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Drug Development
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Synthesis of Other Compounds
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Development of Lead Compounds
- Field : Medicinal Chemistry
- Application : Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
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Neurodegenerative Diseases
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Antiparasitic Activity
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Anti-Inflammatory Activity
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Antioxidant Activity
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Metal Chelation
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Drug Discovery
Safety And Hazards
- Toxicity : Information on acute toxicity, chronic effects, and environmental impact should be assessed.
- Handling Precautions : Standard laboratory safety practices apply.
- Disposal : Proper disposal methods must be followed.
Future Directions
Research avenues for 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid include:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Derivatives : Explore structural modifications to enhance desired properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
Please note that this analysis is based on available information, and further studies are essential to fully understand the compound’s properties and applications12.
properties
IUPAC Name |
8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUZMPYPFCZPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392911 | |
Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
1019016-15-9 | |
Record name | 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019016-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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